5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5th position and a methyl group at the 6th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound It’s known that pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Mode of Action
Given the structural similarity to adenine and guanine, it is plausible that this compound may interact with its targets in a similar manner to these purine bases .
Biochemical Pathways
Given the structural similarity to adenine and guanine, it is plausible that this compound may affect pathways involving these purine bases .
Pharmacokinetics
One study suggests that a compound with a similar structure had good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Given the structural similarity to adenine and guanine, it is plausible that this compound may have similar effects to these purine bases .
Action Environment
Therefore, it should be handled with appropriate protective measures such as gloves, glasses, and protective clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine typically involves the iodination of commercially available 5-bromo-1h-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate
Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6(8)2-5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJGHKQYQZEXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NNC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934533-59-1 |
Source
|
Record name | 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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